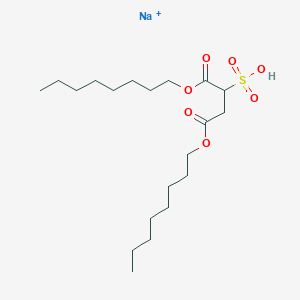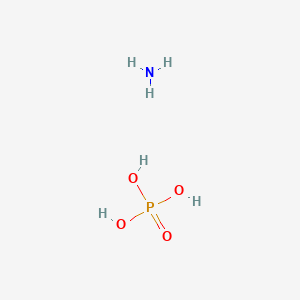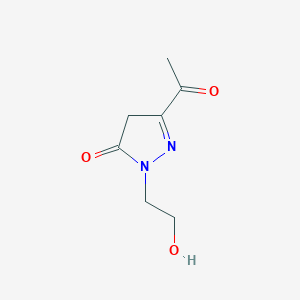
3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AHP, and it is synthesized through a simple and efficient method.
Wirkmechanismus
The mechanism of action of 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one is not fully understood. However, it has been suggested that the compound exerts its biological effects through the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. The compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Biochemische Und Physiologische Effekte
3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one has been found to possess various biochemical and physiological effects. It has been shown to possess antioxidant properties, which help to protect cells from oxidative damage. The compound has also been found to possess anti-inflammatory properties, which help to reduce inflammation in the body. Additionally, 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one has been found to possess antitumor properties, which help to prevent the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one is its simple and efficient synthesis method. The compound is also relatively stable and can be easily stored. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one. One potential area of research is the development of new drugs for the treatment of Alzheimer's disease and other neurodegenerative diseases. The compound has been found to possess acetylcholinesterase inhibitory activity, which is a key target for the treatment of these diseases. Another potential area of research is the development of new materials for optoelectronic and photovoltaic applications. The compound has been found to possess good optical and electronic properties, which make it a promising candidate for these applications. Finally, further research is needed to fully understand the mechanism of action of 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one and to explore its potential applications in other fields.
Synthesemethoden
The synthesis of 3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one is a straightforward process that involves the reaction of acetylacetone and ethyl acetoacetate with hydrazine hydrate. The reaction is carried out in ethanol under reflux, and the product is obtained in high yield. The purity of the product can be improved through recrystallization using ethanol.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one has been extensively studied for its potential applications in various fields. It has been found to possess anti-inflammatory, antioxidant, and antitumor properties. The compound has been used in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurodegenerative diseases. It has also been used in the development of new materials for optoelectronic and photovoltaic applications.
Eigenschaften
CAS-Nummer |
139767-79-6 |
|---|---|
Produktname |
3-Acetyl-1-(2-hydroxyethyl)-1H-pyrazol-5(4H)-one |
Molekularformel |
C7H10N2O3 |
Molekulargewicht |
170.17 g/mol |
IUPAC-Name |
5-acetyl-2-(2-hydroxyethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C7H10N2O3/c1-5(11)6-4-7(12)9(8-6)2-3-10/h10H,2-4H2,1H3 |
InChI-Schlüssel |
RCCNQLLGURCTKK-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NN(C(=O)C1)CCO |
Kanonische SMILES |
CC(=O)C1=NN(C(=O)C1)CCO |
Synonyme |
3H-Pyrazol-3-one, 5-acetyl-2,4-dihydro-2-(2-hydroxyethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({[4-(Aminosulfonyl)phenyl]sulfonyl}amino)acetic acid](/img/structure/B161321.png)
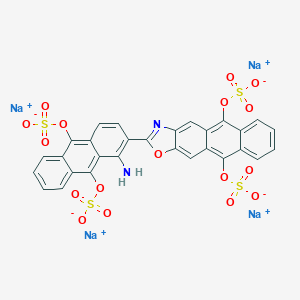
![(2R,4aS)-2-[[(2R,4aS)-4-[2-(furan-3-yl)ethyl]-4-hydroxy-3,4a,8,8-tetramethyl-1-oxo-2,3,5,6,7,8a-hexahydronaphthalen-2-yl]oxy]-4-[2-(furan-3-yl)ethyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-2H-naphthalen-1-one](/img/structure/B161326.png)
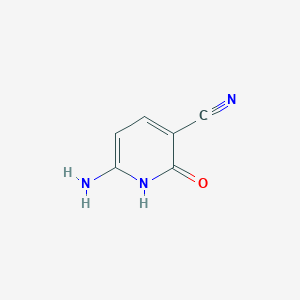
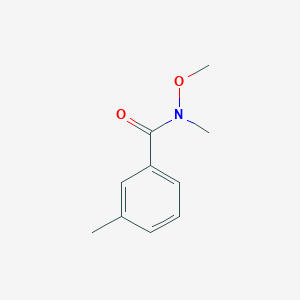
![Methyl (1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B161331.png)
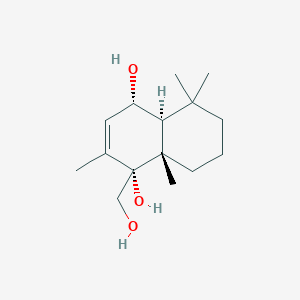
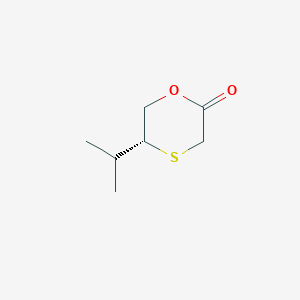
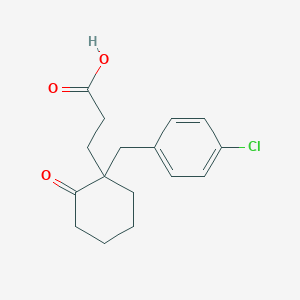
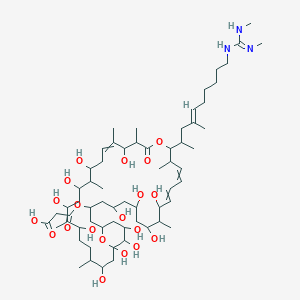
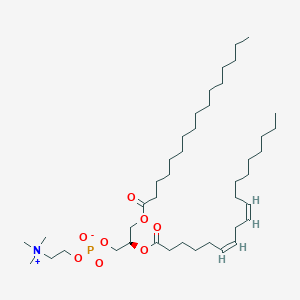
![Methyl (1R,3R,4S,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate](/img/structure/B161347.png)
